Melting Point Depression: DAFN Melts 9–10°C Lower than DAMN, Indicating Weaker Crystal Lattice Packing
The (E)-isomer diaminofumaronitrile (DAFN) exhibits a melting point of 169 °C, which is approximately 9–10 °C lower than the experimentally determined melting point of 178–179 °C for the (Z)-isomer diaminomaleonitrile (DAMN) [1]. This melting point depression is consistent with the non-planar geometry of DAFN, which weakens intermolecular packing in the solid state relative to the near-planar DAMN structure [2].
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 169 °C (predicted) |
| Comparator Or Baseline | Diaminomaleonitrile (DAMN, CAS 1187-42-4): 178–179 °C (experimental literature value) |
| Quantified Difference | DAFN melting point ~9–10 °C lower than DAMN |
| Conditions | DAFN value from predicted data (ChemicalBook); DAMN value from experimental literature (Wikipedia/molbase) |
Why This Matters
A lower melting point directly impacts storage, handling, and purification protocols; procurement of the correct isomer ensures experimental reproducibility in solid-state reactions and avoids unexpected phase behavior.
- [1] Wikipedia. (2025). Diaminomaleonitrile. Melting point: 178–179 °C. Wikimedia Foundation. View Source
- [2] Gupta, V. P., & Tandon, P. (2012). Spectrochimica Acta Part A, 89, 55–66. N atoms in DAFN out of plane by ~15° vs. DAMN near-planar (max deviation 6°). View Source
